

Usaramine method validation FDA guidelines

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Compound Focus: Usaramine

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Official FDA Method Validation Guidelines

The U.S. Food and Drug Administration (FDA) provides overarching principles for method validation. For drug and biologic applications, the key guidance document is "**Analytical Procedures and Methods Validation for Drugs and Biologics**" [1]. This document outlines what applicants should submit to support the identity, strength, quality, purity, and potency of drug substances and products [1].

The FDA also provides more specific guidelines for different program areas, including "**Guidelines for the Validation of Chemical Methods for the FDA FVM Program**" [2]. These guidelines form the regulatory foundation for validating methods like those used for analyzing compounds such as **usaramine**.

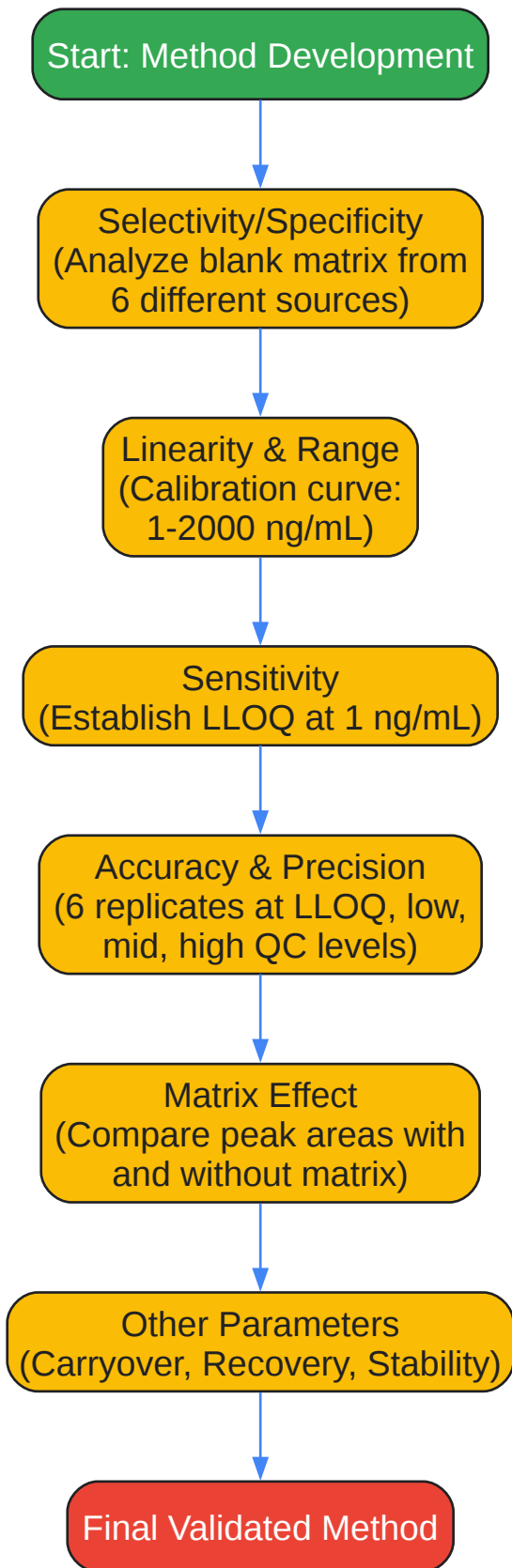
Example: Validated LC-MS/MS Method for Usaramine

The following table summarizes a specific liquid chromatography–tandem mass spectrometry (LC–MS/MS) method developed and validated for **Usaramine** (URM) and its N-oxide metabolite (UNO) in rat plasma, explicitly conducted in accordance with FDA guidance [3].

Validation Parameter	Experimental Protocol & Results
Analytes & Matrix	Usaramine (URM) and Usaramine N-oxide (UNO) in Sprague-Dawley rat plasma [3].
Linearity & Range	The method was linear over the range of 1–2,000 ng/mL for both URM and UNO [3].
Sensitivity (LLOQ)	The Lower Limit of Quantification (LLOQ) was established at 1 ng/mL [3].
Selectivity	Verified by analyzing six different sources of blank plasma. No interference was found, meeting FDA acceptance criteria (peak areas in blanks \leq 20% of LLOQ) [3].
Accuracy & Precision	Assessed using six replicate quality control (QC) samples at multiple concentrations (LLOQ, low, mid, high). The results met predefined criteria for both within-run and between-run analyses [3].
Matrix Effect	Evaluated using six different plasma sources. The variability was within the acceptable limit of $\pm 15\%$, indicating a consistent and reliable signal despite the biological matrix [3].
Other Parameters	The full validation also included tests for carryover, recovery, and stability of the analytes in plasma under various conditions [3].

Experimental Workflow for Method Validation

The diagram below outlines the key stages of the analytical method validation process as demonstrated in the **usaramine** study, which aligns with FDA guidance principles [3].



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References

1. Analytical Procedures and Methods Validation for Drugs ... [fda.gov]
2. Method Validation Guidelines [fda.gov]
3. Quantification of Usaramine and its N-Oxide Metabolite in ... [pmc.ncbi.nlm.nih.gov]

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